3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid
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Overview
Description
“3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid” is a compound with the CAS Number: 1052543-53-9 . Its molecular weight is 303.18 and its IUPAC name is this compound hydrobromide .
Molecular Structure Analysis
The SMILES string for this compound isNc1nc2ccc (CCC (O)=O)cc2s1
. The InChI code is 1S/C10H10N2O2S.BrH/c11-10-12-7-3-1-6 (2-4-9 (13)14)5-8 (7)15-10;/h1,3,5H,2,4H2, (H2,11,12) (H,13,14);1H
. Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 222.26 .Scientific Research Applications
Synthesis and Antimicrobial Activity
3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid derivatives have been synthesized and tested for antimicrobial activities. For instance, studies have demonstrated the synthesis of new pyridine derivatives using 2-Amino substituted benzothiazoles, and these compounds have shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Furthermore, the in vitro antiparasitic properties of 6-Nitro- and 6-amino-benzothiazoles against Leishmania infantum and Trichomonas vaginalis have been explored, revealing that the chemical structure of the substituted groups significantly influences antiprotozoal properties (Delmas et al., 2002).
Polymer Modification and Applications
Hydrogel Modification and Biomedical Applications
Radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through a condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, leading to amine-treated polymers. These modified polymers showed increased swelling properties and thermal stability, suggesting potential use in biomedical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Corrosion Inhibition in Industrial Applications
Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting properties. These compounds, specifically designed to combat steel corrosion in acidic environments, have shown promising results, outperforming previously reported inhibitors from the benzothiazole family. The research suggests potential applications in industrial settings where corrosion resistance is critical (Hu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(2-amino-1,3-benzothiazol-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1,3,5H,2,4H2,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKXQVFLMAHCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30132-20-8 |
Source
|
Record name | 30132-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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